molecular formula C25H49NO4 B239031 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate CAS No. 1976-27-8

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate

Cat. No.: B239031
CAS No.: 1976-27-8
M. Wt: 427.7 g/mol
InChI Key: FNPHNLNTJNMAEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate typically involves the esterification of L-carnitine with stearic acid. This reaction is catalyzed by enzymes such as carnitine palmitoyltransferase . The reaction conditions often include an organic solvent like methanol and a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate has diverse applications in scientific research:

Mechanism of Action

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells. The compound interacts with enzymes such as carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase to achieve this transport .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the metabolism of long-chain fatty acids and its involvement in specific metabolic pathways related to energy production .

Properties

IUPAC Name

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPHNLNTJNMAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423787
Record name stearoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1976-27-8
Record name Stearoyl DL-carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1976-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stearoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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